Cas no 2411299-18-6 (2-chloro-N-({1-3-fluoro-5-(trifluoromethyl)phenylcyclopropyl}methyl)acetamide)

2-chloro-N-({1-3-fluoro-5-(trifluoromethyl)phenylcyclopropyl}methyl)acetamide 化学的及び物理的性質
名前と識別子
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- 2-Chloro-N-[[1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]acetamide
- 2411299-18-6
- 2-chloro-N-({1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methyl)acetamide
- Z2596885265
- EN300-26579088
- 2-chloro-N-({1-3-fluoro-5-(trifluoromethyl)phenylcyclopropyl}methyl)acetamide
-
- インチ: 1S/C13H12ClF4NO/c14-6-11(20)19-7-12(1-2-12)8-3-9(13(16,17)18)5-10(15)4-8/h3-5H,1-2,6-7H2,(H,19,20)
- InChIKey: JRFAWBAHQNYHKY-UHFFFAOYSA-N
- ほほえんだ: C(NCC1(C2=CC(C(F)(F)F)=CC(F)=C2)CC1)(=O)CCl
計算された属性
- せいみつぶんしりょう: 309.0543543g/mol
- どういたいしつりょう: 309.0543543g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 370
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 29.1Ų
じっけんとくせい
- 密度みつど: 1.376±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 374.1±42.0 °C(Predicted)
- 酸性度係数(pKa): 14.21±0.46(Predicted)
2-chloro-N-({1-3-fluoro-5-(trifluoromethyl)phenylcyclopropyl}methyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26579088-0.05g |
2-chloro-N-({1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methyl)acetamide |
2411299-18-6 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-chloro-N-({1-3-fluoro-5-(trifluoromethyl)phenylcyclopropyl}methyl)acetamide 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
2-chloro-N-({1-3-fluoro-5-(trifluoromethyl)phenylcyclopropyl}methyl)acetamideに関する追加情報
Professional Introduction to Compound with CAS No. 2411299-18-6 and Product Name: 2-chloro-N-({1-3-fluoro-5-(trifluoromethyl)phenylcyclopropyl}methyl)acetamide
The compound with the CAS number 2411299-18-6 and the product name 2-chloro-N-({1-3-fluoro-5-(trifluoromethyl)phenylcyclopropyl}methyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of considerable interest in both academic research and industrial drug development. The structural complexity and unique functional groups present in this molecule contribute to its potential as a lead compound for further medicinal chemistry optimization.
At the core of this compound's structure is a chloro-substituted acetamide moiety, which is a well-documented pharmacophore in drug discovery. The chloro group, in particular, often serves as an important electronic and steric modulator, influencing both the reactivity and binding affinity of the molecule. The presence of this group in the context of the described compound suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating physiological processes.
The N-substituent of the acetamide is particularly noteworthy, featuring a 1-3-fluoro-5-(trifluoromethyl)phenylcyclopropylmethyl group. This bulky aromatic system incorporates both fluorine atoms and a trifluoromethyl group, which are frequently employed in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. The cyclopropyl ring further contributes to the steric environment of the molecule, potentially influencing its interaction with biological targets. The combination of these features makes this compound a compelling candidate for further investigation.
Recent advancements in computational chemistry have enabled more accurate predictions of biological activity for complex molecules like 2-chloro-N-({1-3-fluoro-5-(trifluoromethyl)phenylcyclopropyl}methyl)acetamide. Molecular docking studies have been conducted to evaluate its potential binding interactions with various therapeutic targets. These studies have revealed that the compound exhibits favorable binding affinities with several enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary computational models suggest that the presence of fluorine atoms may enhance blood-brain barrier penetration, opening up possibilities for treating central nervous system disorders.
In vitro studies have also provided valuable insights into the biological activity of this compound. Initial experiments have demonstrated inhibitory effects on key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory response. The inhibitory activity observed in these assays aligns well with the structural features that enhance binding affinity and selectivity. Furthermore, the compound has shown moderate activity against certain kinases, indicating potential applications in oncology research.
The synthesis of 2-chloro-N-({1-3-fluoro-5-(trifluoromethyl)phenylcyclopropyl}methyl)acetamide presents unique challenges due to its complex architecture. Advanced synthetic methodologies have been employed to construct the cyclopropyl moiety and incorporate the fluorinated aromatic ring. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in establishing key carbon-carbon bonds within the molecule. Additionally, protecting group strategies have been essential to ensure regioselective functionalization at multiple sites.
The role of fluorine atoms in modulating pharmacological properties cannot be overstated. In this compound, fluorine atoms are strategically positioned to influence both electronic distributions and steric interactions. For instance, the 3-fluoro substituent on the phenyl ring enhances metabolic stability by preventing oxidative degradation, while the trifluoromethyl group increases lipophilicity and binding affinity. These effects collectively contribute to improved pharmacokinetic profiles, which are critical for successful drug development.
As research progresses, additional derivatives of 2-chloro-N-({1-3-fluoro-5-(trifluoromethyl)phenylcyclopropyl}methyl)acetamide are being explored to optimize its biological activity and reduce potential side effects. Structure-activity relationship (SAR) studies are being conducted to identify key structural determinants responsible for observed pharmacological effects. These studies aim to refine the molecular framework while maintaining or enhancing therapeutic efficacy.
The implications of this research extend beyond academic curiosity. Pharmaceutical companies are increasingly interested in novel compounds with complex structures that offer unique therapeutic advantages. The potential applications of 2-chloro-N-({1-3-fluoro-5-(trifluoromethyl)phenylcyclopropyl}methyl)acetamide span multiple therapeutic areas, including inflammation management, pain relief, and neuroprotection. As more data becomes available on its biological activity and pharmacokinetic properties, its commercial viability will continue to be evaluated.
Collaborative efforts between academic researchers and industry scientists are essential for translating laboratory findings into viable therapeutic options. Open communication channels facilitate knowledge exchange and accelerate drug discovery processes. The case of 2-chloro-N-({1-3-fluoro-5-(trifluoromethyl)phenylcyclopropyl}methyl)acetamide exemplifies how interdisciplinary approaches can lead to significant advancements in pharmaceutical chemistry.
In conclusion,2-chloro-N-({1-3-fluoro-5-(trifluoromethyl)phenylcyclopropyl}methyl)acetamide represents a promising candidate for further medicinal chemistry exploration due to its unique structural features and preliminary biological activity profiles. Continued research efforts will focus on optimizing its pharmacological properties while ensuring safety and efficacy for potential therapeutic applications.
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